
Trimethyl isocitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl isocitrate is an organic compound with the molecular formula
C10H16O6
. It is a derivative of citric acid, where the hydroxyl groups are esterified with methyl groups. This compound is known for its unique chemical properties and potential applications in various scientific fields.Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trimethyl isocitrate can be synthesized through the esterification of citric acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:
Citric Acid+3MethanolH2SO4Trimethyl Isocitrate+3Water
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reaction conditions are optimized to maximize yield and purity. This includes controlling the temperature, pressure, and the molar ratio of reactants. Post-reaction, the product is purified through distillation or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions: Trimethyl isocitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles are employed.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted esters or acids.
Aplicaciones Científicas De Investigación
Trimethyl isocitrate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of biodegradable polymers and as a plasticizer in polymer chemistry.
Mecanismo De Acción
The mechanism by which trimethyl isocitrate exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, it can participate in metabolic pathways, influencing enzyme activity and cellular processes. Its ester groups make it reactive towards nucleophiles, allowing it to form various derivatives that can interact with different biological molecules.
Comparación Con Compuestos Similares
Trimethyl Citrate: Similar in structure but differs in the position of ester groups.
Triethyl Citrate: Another ester derivative of citric acid with ethyl groups instead of methyl groups.
Trimethyl Acetate: A simpler ester with a different acid backbone.
Uniqueness: Trimethyl isocitrate is unique due to its specific esterification pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C9H14O7 |
|---|---|
Peso molecular |
234.20 g/mol |
Nombre IUPAC |
trimethyl 1-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C9H14O7/c1-14-6(10)4-5(8(12)15-2)7(11)9(13)16-3/h5,7,11H,4H2,1-3H3 |
Clave InChI |
HRMWDPSXPUUMOQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(C(C(=O)OC)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2-Isopropyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12116224.png)

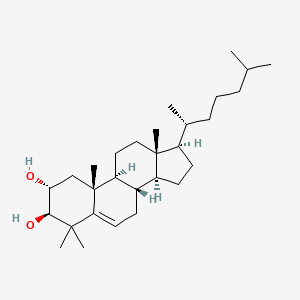
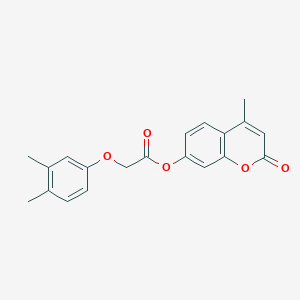
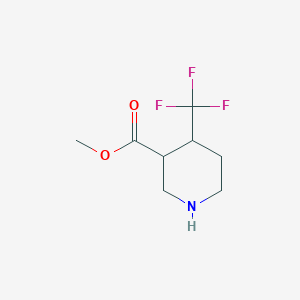
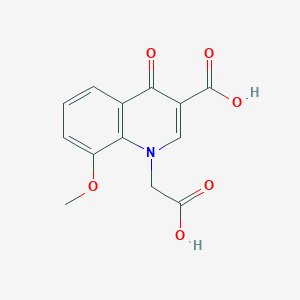
![Cyclohexyl{[4-ethoxy-3-(methylpropyl)phenyl]sulfonyl}amine](/img/structure/B12116266.png)
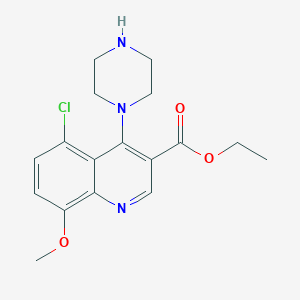
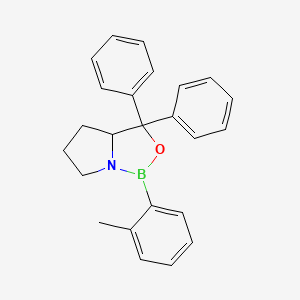
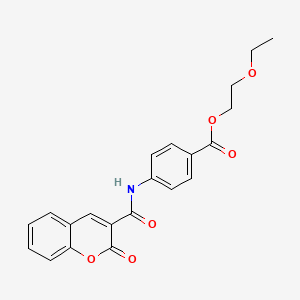

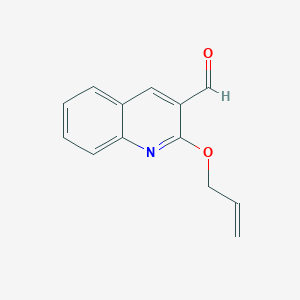
![ethyl 2-((2E)-3-phenylprop-2-enylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-4,5-dihydro-1,3-thiazolidino[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12116298.png)
![(5Z)-3-(4-methoxybenzyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12116303.png)
